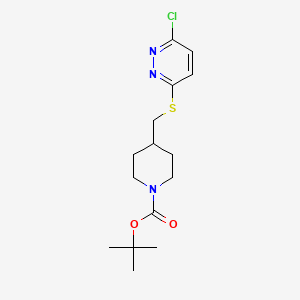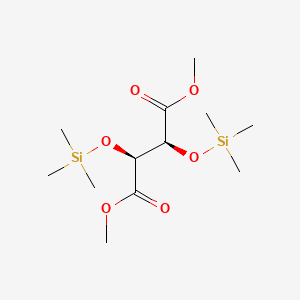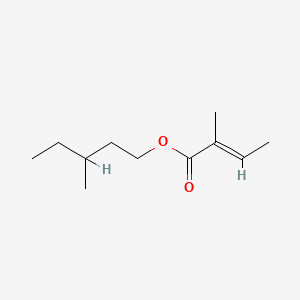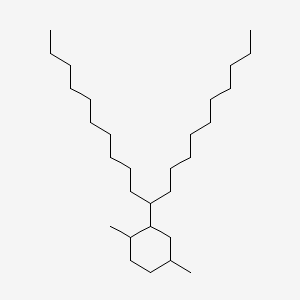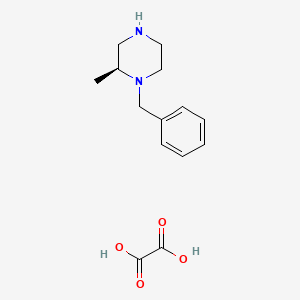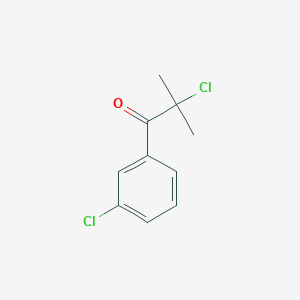
2-Chloro-1-(3-chlorophenyl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- is a chemical compound with the molecular formula C10H10Cl2O. It is a derivative of propiophenone, characterized by the presence of chlorine atoms on both the propanone and phenyl groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- typically involves the chlorination of 1-phenyl-2-propanone. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: This compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- can be compared with other similar compounds such as:
1-Propanone, 3-chloro-1-phenyl-: This compound has a similar structure but lacks the methyl group on the propanone moiety.
2-chloro-1-(3-chlorophenyl)propan-1-one: This compound is structurally similar but differs in the position of the chlorine atoms.
The uniqueness of 1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
36087-13-5 |
|---|---|
Fórmula molecular |
C10H10Cl2O |
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
2-chloro-1-(3-chlorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-10(2,12)9(13)7-4-3-5-8(11)6-7/h3-6H,1-2H3 |
Clave InChI |
MUHTYGMMAHPZHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



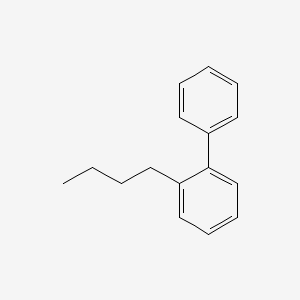
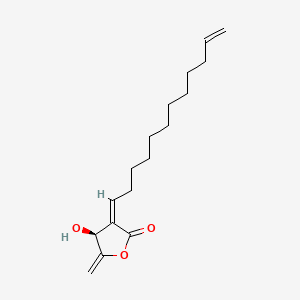


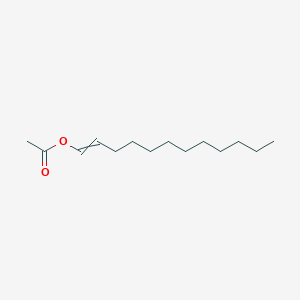
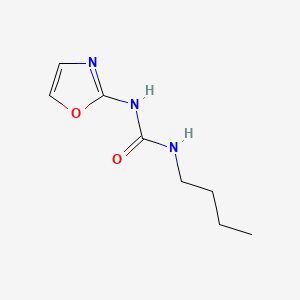
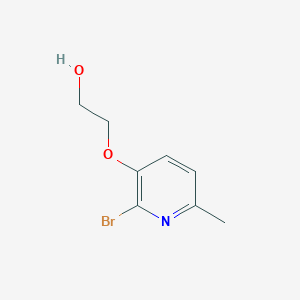
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
